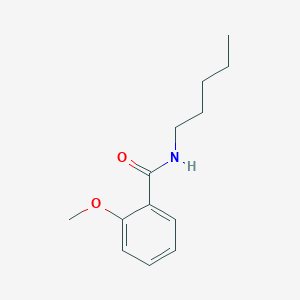

2-methoxy-N-pentylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-methoxy-N-pentylbenzamide |

InChI |

InChI=1S/C13H19NO2/c1-3-4-7-10-14-13(15)11-8-5-6-9-12(11)16-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,14,15) |

InChI Key |

YTKJZAGRFNRBDL-UHFFFAOYSA-N |

SMILES |

CCCCCNC(=O)C1=CC=CC=C1OC |

Canonical SMILES |

CCCCCNC(=O)C1=CC=CC=C1OC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Methoxy N Pentylbenzamide

Established Synthetic Pathways for 2-methoxy-N-pentylbenzamide

The formation of the amide bond in this compound can be achieved through several established synthetic routes. The most common approaches involve the reaction of a 2-methoxybenzoic acid derivative with n-pentylamine.

One primary method is the direct condensation of 2-methoxybenzoic acid with n-pentylamine. This reaction typically requires activation of the carboxylic acid, as the direct thermal condensation of an acid and an amine to form an amide is often inefficient and requires high temperatures, which can lead to side reactions. mdpi.com To overcome this, stoichiometric activating agents, often referred to as coupling reagents, are employed. ucl.ac.uk

A second well-established pathway involves the conversion of 2-methoxybenzoic acid to a more reactive acyl halide, typically 2-methoxybenzoyl chloride. chemistrystudent.com This acyl chloride is then reacted with n-pentylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct. simply.sciencechemguide.co.uk This method, often a variation of the Schotten-Baumann reaction, is highly reliable and generally proceeds with high yield.

The synthesis of 2-methoxybenzoyl chloride can be accomplished by treating 2-methoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with n-pentylamine is a nucleophilic addition-elimination reaction. chemistrystudent.com The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the amide. chemguide.co.uk

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and byproducts. For direct amidation reactions using coupling reagents, various factors can be fine-tuned. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to suppress side reactions and improve efficiency. ucl.ac.uktohoku.ac.jp The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) being commonly used. growingscience.com

For the acyl chloride route, the reaction is often performed at low temperatures to control its typically exothermic nature. The choice of base is important for scavenging the HCl produced; common choices include tertiary amines like triethylamine (B128534) or pyridine. simply.science The stoichiometry of the reactants, particularly the use of a slight excess of the amine, can also influence the reaction outcome.

Below is an interactive data table summarizing plausible reaction conditions for the synthesis of this compound based on analogous reactions in the literature.

Catalytic Approaches and Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for amide bond formation, in line with the principles of green chemistry. ucl.ac.uk This has led to the exploration of catalytic direct amidation reactions that avoid the use of stoichiometric activating agents, thus reducing waste. catalyticamidation.infosigmaaldrich.com

Boronic acid derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. rsc.org These reactions typically proceed at elevated temperatures in a solvent that allows for the azeotropic removal of water, the only byproduct. This catalytic approach offers a greener alternative to traditional coupling methods. sigmaaldrich.com

Another green approach is the use of biocatalysis. Enzymes such as lipases can catalyze the formation of amide bonds under mild conditions, often in non-conventional, low-water media to shift the equilibrium towards synthesis. rsc.org ATP-dependent enzymes in aqueous media also represent a promising biocatalytic route. rsc.orgrsc.org

Furthermore, the development of catalytic methods for the N-alkylation of amides with alcohols presents another atom-economical route. nih.gov While not a direct synthesis of this compound from the corresponding acid, it represents a green strategy for modifying related amides.

Design and Synthesis of Structurally Related Analogs of this compound

The synthesis of structurally related analogs of this compound is of interest for exploring structure-activity relationships in various chemical and biological contexts. nih.gov This involves modifying the core structure by introducing different substituents on the aromatic ring or altering the N-alkyl chain.

Regioselective and Stereoselective Synthetic Strategies for this compound Derivatives

Regioselectivity in the synthesis of derivatives of this compound can be achieved by starting with appropriately substituted 2-methoxybenzoic acids. For instance, introducing substituents at specific positions on the benzene (B151609) ring before the amidation step ensures a defined substitution pattern in the final product. nih.gov Directed ortho-metalation strategies can also be employed on the benzamide (B126) scaffold to introduce functional groups at specific positions.

Stereoselectivity becomes important when introducing chiral centers into the N-alkyl chain. For example, instead of n-pentylamine, a chiral amine could be used in the amidation reaction. To ensure the retention of stereochemistry, mild coupling conditions that avoid racemization are necessary. nih.gov The synthesis of N-alkyl amides with high retention of stereochemistry has been demonstrated using catalytic methods. nih.gov

Synthesis of Labeled this compound for Mechanistic Probing

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and target engagement. acs.org The synthesis of labeled this compound can be accomplished by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule.

A straightforward approach is to use a labeled starting material. For example, ¹³C-labeling of the carbonyl group can be achieved by using 2-methoxybenzoic acid with a ¹³C-labeled carboxylic acid moiety. Similarly, deuterium labeling of the N-pentyl group can be accomplished by using a deuterated n-pentylamine. The subsequent amidation reaction would then proceed as previously described, carrying the isotopic label into the final product. The use of such labeled compounds, in conjunction with techniques like mass spectrometry and NMR spectroscopy, allows for detailed mechanistic investigations. acs.org For instance, ¹⁸O-labeling has been used to probe the mechanism of amide synthesis. researchgate.net

Below is an interactive data table outlining potential strategies for the synthesis of labeled this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy N Pentylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of 2-methoxy-N-pentylbenzamide

High-resolution NMR spectroscopy is a powerful non-destructive technique for determining the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while two-dimensional (2D) NMR experiments can reveal through-bond and through-space correlations, which are crucial for assigning complex spectra and analyzing molecular conformation.

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the N-H proton, and the aliphatic protons of the methoxy (B1213986) and pentyl groups. The aromatic region typically shows a complex multiplet pattern due to the ortho-disubstitution on the benzene (B151609) ring. The amide proton (N-H) usually appears as a triplet in the downfield region, with its chemical shift being sensitive to solvent and temperature. The protons of the pentyl chain exhibit characteristic multiplets corresponding to their position relative to the amide nitrogen.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the five carbons of the pentyl chain. The chemical shifts are indicative of the electronic environment of each carbon atom. doi.orgrsc.org Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning all proton and carbon signals. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to investigate the spatial proximity of protons, offering insights into the preferred conformation around the amide bond and the orientation of the pentyl group relative to the benzoyl moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Predicted values are based on spectral data for analogous compounds like 2-methoxybenzamide (B150088) and other N-alkylated benzamides. nih.govresearchgate.net

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | - | ~165.5 |

| Aromatic C1 (C-C=O) | - | - | ~129.0 |

| Aromatic C2 (C-OCH₃) | - | - | ~157.0 |

| Aromatic C3-C6 | ~6.9 - 8.2 | Multiplet | ~111.0 - 133.0 |

| OCH₃ | ~3.9 | Singlet | ~55.8 |

| N-H | ~6.5 | Triplet | - |

| N-CH₂ (Pentyl C1') | ~3.4 | Quartet | ~40.0 |

| CH₂ (Pentyl C2') | ~1.6 | Multiplet | ~29.5 |

| CH₂ (Pentyl C3') | ~1.3 | Multiplet | ~29.0 |

| CH₂ (Pentyl C4') | ~1.3 | Multiplet | ~22.5 |

| CH₃ (Pentyl C5') | ~0.9 | Triplet | ~14.0 |

Mass Spectrometry Fragmentation Pathways and Detailed Structural Insights for this compound

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through controlled fragmentation. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its chemical formula.

Upon electron ionization (EI), the this compound molecule (C₁₃H₁₉NO₂) would produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is highly informative. A primary and characteristic fragmentation pathway for benzamides involves the cleavage of the amide bond. researchgate.net

Key fragmentation steps include:

α-Cleavage: The most prominent fragmentation is the cleavage of the C-N bond, leading to the formation of the stable 2-methoxybenzoyl cation at a mass-to-charge ratio (m/z) of 135. This is often the base peak in the spectrum, as seen in the parent compound 2-methoxybenzamide. nist.gov

Loss of Methoxy Group: The 2-methoxybenzoyl cation can further lose a methyl radical (•CH₃) to form an ion at m/z 120, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 92.

Pentyl Chain Fragmentation: The N-pentyl portion can undergo fragmentation typical of alkyl chains, involving sequential loss of alkene fragments (e.g., ethylene, propylene). Another significant pathway is McLafferty rearrangement if the chain length allows, though it is less common for N-alkyl amides compared to carbonyl compounds. libretexts.org

Amine Fragment: Cleavage can also generate a pentylaminium radical cation or related fragments, though these are typically less abundant than the benzoyl-derived ions.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 221 | [M]⁺ | [C₁₃H₁₉NO₂]⁺ | Molecular Ion |

| 150 | [M - C₅H₁₁]⁺ | [C₈H₈NO₂]⁺ | Cleavage of N-pentyl group |

| 135 | [CH₃OC₆H₄CO]⁺ | [C₈H₇O₂]⁺ | α-Cleavage of amide C-N bond |

| 120 | [OC₆H₄CO]⁺ | [C₇H₄O₂]⁺ | Loss of •CH₃ from m/z 135 |

| 92 | [C₆H₄O]⁺ | [C₆H₄O]⁺ | Loss of CO from m/z 120 |

| 86 | [C₅H₁₂N]⁺ | [C₅H₁₂N]⁺ | Pentylaminium cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of •OCH₃ from m/z 108 (rearranged) |

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org While a published crystal structure for this compound is not currently available, this technique would provide invaluable data on its molecular geometry and intermolecular interactions if suitable single crystals were grown.

A crystallographic analysis would yield precise measurements of bond lengths, bond angles, and torsion angles. Key structural features of interest include the planarity of the amide group, the torsion angle between the phenyl ring and the amide plane, and the conformation of the flexible N-pentyl chain.

Table 3: Hypothetical Crystallographic Data for this compound These are representative values based on typical organic crystal structures.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-25 Å, β ≈ 90-105° |

| Z (Molecules per unit cell) | 4 or 8 |

| Calculated Density | ~1.1 - 1.3 g/cm³ |

| Hydrogen Bond (N-H···O) Distance | ~2.8 - 3.1 Å |

| Hydrogen Bond (N-H···O) Angle | ~160 - 180° |

| Phenyl-Carbonyl Torsion Angle | ~20 - 40° |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions in this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is useful for functional group identification and studying intermolecular interactions. edinst.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorptions corresponding to the amide functional group. The N-H stretching vibration appears as a sharp band around 3300 cm⁻¹. The position of this band is sensitive to hydrogen bonding; in the solid state or concentrated solutions, it shifts to a lower frequency compared to the gas phase or dilute solutions. The C=O stretching vibration (Amide I band) results in a very strong absorption typically between 1630 and 1660 cm⁻¹. The N-H bending vibration coupled with C-N stretching (Amide II band) is found near 1540 cm⁻¹. Other key absorptions include aromatic C=C stretching bands around 1600 and 1450 cm⁻¹, asymmetric and symmetric C-O-C stretching of the methoxy group near 1240 and 1020 cm⁻¹, and C-H stretching vibrations of the aromatic and aliphatic groups between 2850 and 3100 cm⁻¹. nist.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds and aromatic rings often produce stronger Raman signals than IR. The symmetric breathing mode of the benzene ring typically gives a strong, sharp signal. The C-H vibrations of the pentyl chain and the skeletal vibrations of the entire molecule are also readily observed. Because Raman is less sensitive to water, it can be a useful technique for analyzing samples in aqueous media. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule. usda.govmdpi.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | FT-IR | ~3300 | Medium-Strong |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | FT-IR, Raman | 1630 - 1660 | Very Strong (IR), Strong (Raman) |

| Aromatic C=C Stretch | FT-IR, Raman | ~1600, ~1450 | Medium-Strong |

| N-H Bend (Amide II) | FT-IR | 1530 - 1550 | Strong |

| Asymmetric C-O-C Stretch | FT-IR | ~1240 | Strong |

| Symmetric C-O-C Stretch | FT-IR | ~1020 | Medium |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Chiral this compound Analogs

Chiroptical spectroscopic techniques, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), are essential for the analysis of chiral molecules, as they measure the differential interaction of the molecule with left- and right-circularly polarized light. nih.gov The parent molecule, this compound, is achiral and therefore does not exhibit a CD or ORD signal.

However, a chiral analog could be readily synthesized, for example, by using a chiral amine such as (R)- or (S)-pentan-2-amine in the synthesis. This would yield the chiral compound 2-methoxy-N-((R/S)-1-methylbutyl)benzamide. For such a chiral analog, ECD and ORD spectroscopy would be powerful tools for assigning its absolute configuration. nih.gov

The ECD spectrum arises from the differential absorption of circularly polarized light by the chromophores within the chiral molecule. The benzamide (B126) chromophore would give rise to characteristic Cotton effects. The sign and magnitude of these effects are directly related to the three-dimensional arrangement of atoms around the chromophore, including the stereocenter in the N-alkyl chain.

Modern approaches combine experimental ECD spectra with theoretical calculations using time-dependent density functional theory (TD-DFT). mdpi.com By calculating the theoretical ECD spectrum for a specific enantiomer (e.g., the R-enantiomer) and comparing it to the experimentally measured spectrum, the absolute configuration of the synthesized compound can be determined with a high degree of confidence. This combined experimental and computational approach is a cornerstone of modern stereochemical analysis. metu.edu.tr

Computational Chemistry and Theoretical Investigations of 2 Methoxy N Pentylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 2-methoxy-N-pentylbenzamide

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide a detailed understanding of its geometry, electronic properties, and reactivity.

Molecular Geometry Optimization: The first step in a DFT study is the optimization of the molecular geometry to find the lowest energy conformation. Using a functional such as B3LYP with a basis set like 6-31G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be determined. These calculations would likely reveal a non-planar structure, with the pentyl group exhibiting significant conformational flexibility.

Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of this compound. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow regions) around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the amide hydrogen, making it susceptible to nucleophilic attack.

| Parameter | Value |

|---|---|

| EHOMO (eV) | -6.54 |

| ELUMO (eV) | -0.21 |

| HOMO-LUMO Gap (eV) | 6.33 |

| Ionization Potential (I) (eV) | 6.54 |

| Electron Affinity (A) (eV) | 0.21 |

| Electronegativity (χ) (eV) | 3.375 |

| Chemical Hardness (η) (eV) | 3.165 |

| Chemical Softness (S) (eV-1) | 0.316 |

| Electrophilicity Index (ω) (eV) | 1.798 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects on this compound

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape and the influence of different solvents on its structure and dynamics.

Conformational Analysis: The flexibility of the N-pentyl chain and the rotation around the amide bond and the bond connecting the phenyl ring to the amide group give rise to a complex conformational landscape for this compound. MD simulations can explore these different conformations by simulating the molecule's movement over a period of time (nanoseconds to microseconds). Analysis of the simulation trajectory can identify the most stable and populated conformations. nih.gov This is often achieved by clustering the conformations based on their root-mean-square deviation (RMSD).

Solvation Effects: The behavior of this compound can be significantly influenced by its environment. MD simulations can be performed with the molecule solvated in different explicit solvent models, such as water, ethanol, or chloroform, to study these effects. Key properties to analyze include:

Radial Distribution Functions (RDFs): RDFs can be calculated to understand the arrangement of solvent molecules around specific atoms or functional groups of this compound. For example, the RDF of water molecules around the carbonyl oxygen would reveal the extent of hydrogen bonding.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to the solvent. Changes in SASA during the simulation can indicate conformational changes that either expose or bury certain parts of the molecule.

Hydrogen Bonding Analysis: The number and lifetime of hydrogen bonds between this compound and protic solvents can be monitored throughout the simulation to understand the strength of these interactions.

The choice of force field (e.g., AMBER, CHARMM, GROMOS) is critical for the accuracy of MD simulations. For a small organic molecule like this compound, a general force field such as the General Amber Force Field (GAFF) would be appropriate.

| Conformer Cluster | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|

| 1 (Extended) | 45 | 0.00 | τ1 (C-C-N-C): 175, τ2 (C-N-C-C): 160 |

| 2 (Folded) | 30 | 0.85 | τ1 (C-C-N-C): 85, τ2 (C-N-C-C): -90 |

| 3 (Partially Folded) | 25 | 1.20 | τ1 (C-C-N-C): -120, τ2 (C-N-C-C): 170 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives (non-biological properties focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its activity or properties, respectively. archivepp.com For this compound and its derivatives, QSPR models can be developed to predict various non-biological properties.

Descriptor Calculation: The first step in building a QSPR model is to calculate a set of molecular descriptors for a series of related benzamide (B126) derivatives. These descriptors can be classified into several categories:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: Molecular surface area, volume, etc.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, etc.

Physicochemical descriptors: LogP (octanol-water partition coefficient), molar refractivity, etc.

Model Development: Once the descriptors are calculated, a statistical method is used to build a model that correlates a subset of these descriptors with a specific property. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. The goal is to create a model that can accurately predict the property of interest for new, untested compounds.

Non-Biological Properties of Interest: For this compound derivatives, QSPR models could be developed to predict properties such as:

Solubility: Predicting the solubility in different solvents is crucial for many applications.

Boiling Point and Melting Point: These fundamental physical properties can be modeled based on molecular structure.

Chromatographic Retention Time: QSPR can be used to predict the retention time in techniques like HPLC, which is useful for analytical method development.

Refractive Index: This property is related to the polarizability of the molecule and can be predicted using QSPR.

The quality of a QSPR model is assessed using various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).

| Descriptor | Coefficient | Description |

|---|---|---|

| LogP | -0.85 | Octanol-water partition coefficient |

| TPSA | 0.02 | Topological Polar Surface Area |

| MW | -0.01 | Molecular Weight |

| (Intercept) | 0.50 | Constant |

| Model Equation: LogS = 0.50 - 0.85 * LogP + 0.02 * TPSA - 0.01 * MW | ||

| Statistical Parameters: R² = 0.92, Q² = 0.85, RMSE = 0.35 |

Molecular Docking and Ligand-Protein Interaction Studies (theoretical, non-clinical models) for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com While often used in drug discovery, it can also be used to study the interaction of molecules with any protein receptor in a theoretical, non-clinical context.

Hypothetical Protein Target: For a theoretical study, a protein with a well-defined binding pocket that can accommodate ligands with features similar to this compound could be chosen. An example could be a generic enzyme with a hydrophobic pocket and hydrogen bonding sites, such as a hypothetical esterase or amidase.

Docking Procedure: The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. The ligand's structure would be optimized to its lowest energy conformation. The binding site on the protein would be defined, and a docking algorithm would then sample a large number of possible orientations and conformations of the ligand within the binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. Analysis of this pose can reveal key interactions:

Hydrogen Bonds: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions with amino acid residues in the binding site are crucial for binding.

Hydrophobic Interactions: The phenyl ring and the pentyl chain can form hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Pi-Pi Stacking: The aromatic ring of the benzamide moiety could potentially engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

These theoretical studies provide valuable insights into the potential molecular recognition mechanisms of this compound, even in the absence of a specific known biological target.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Hydrogen Bonds | Amide N-H with Asp102; Carbonyl O with Ser195 |

| Hydrophobic Interactions | Pentyl chain with Leu99, Val150; Phenyl ring with Phe201 |

| Pi-Pi Stacking | Phenyl ring with Trp88 |

Prediction of Spectroscopic Parameters and Reaction Pathways for this compound

Computational chemistry methods can be used to predict various spectroscopic parameters, which can aid in the characterization of this compound. Furthermore, theoretical calculations can be employed to investigate potential reaction pathways.

NMR Spectroscopy Prediction: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. nih.gov These theoretical spectra can be compared with experimental data to confirm the structure of the compound. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose.

IR and UV-Vis Spectroscopy Prediction:

IR Spectroscopy: By performing a frequency calculation after geometry optimization, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the peaks in an infrared (IR) spectrum. This can help in assigning the characteristic vibrational modes, such as the C=O stretch of the amide and the C-O stretch of the methoxy group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. This information can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into the electronic transitions within the molecule.

Reaction Pathway Prediction: Theoretical chemistry can be used to explore the mechanisms of chemical reactions involving this compound. For example, the hydrolysis of the amide bond is a fundamental reaction. Computational methods can be used to:

Locate Transition States: By searching the potential energy surface, the geometry of the transition state for the reaction can be found.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Map the Reaction Coordinate: The entire path from reactants to products via the transition state can be mapped out, providing a detailed understanding of the reaction mechanism.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR (ppm) | Amide N-H | ~8.2 |

| Methoxy -OCH₃ | ~3.9 | |

| ¹³C NMR (ppm) | Carbonyl C=O | ~168 |

| Methoxy -OCH₃ | ~56 | |

| IR (cm⁻¹) | C=O Stretch | ~1650 |

| N-H Stretch | ~3300 | |

| UV-Vis (nm) | λmax | ~285 |

Mechanistic Studies and Fundamental Biological Interactions of 2 Methoxy N Pentylbenzamide in Vitro and Non Clinical Contexts

In Vitro Enzyme Inhibition/Activation Studies with Isolated Systems by 2-methoxy-N-pentylbenzamide

There is currently no available data from in vitro studies detailing the inhibitory or activating effects of this compound on isolated enzyme systems.

Ligand-Receptor Binding Affinity Investigations (using purified receptors or theoretical models) of this compound

Specific ligand-receptor binding affinity data for this compound with purified receptors or through theoretical modeling is not present in the available literature. While studies on other benzamide (B126) derivatives have demonstrated binding to various receptors, such data for this particular compound has not been published.

Interactions of this compound with Model Biological Membranes and Liposomes

There are no published studies that specifically investigate the interactions of this compound with model biological membranes or liposomes.

Modulation of Fundamental Biochemical Pathways by this compound in Subcellular or Cell-Free Systems

Information regarding the modulation of fundamental biochemical pathways by this compound in subcellular or cell-free systems is not available in the current scientific literature.

Protein Crystallography and Structural Biology of this compound-Protein Complexes

There are no publicly available protein crystallography or structural biology studies that have resolved the structure of this compound in a complex with any protein.

Exploration of Advanced Material Science Applications of 2 Methoxy N Pentylbenzamide

Supramolecular Assembly and Self-Organizing Properties of 2-methoxy-N-pentylbenzamide

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of bottom-up nanotechnology and advanced material design. The molecular architecture of this compound is conducive to forming ordered assemblies through a combination of non-covalent interactions.

The primary driving force for the self-assembly of benzamide (B126) derivatives is intermolecular hydrogen bonding between the amide N-H donor and the C=O acceptor. nih.gov This interaction can lead to the formation of one-dimensional chains or tapes. Furthermore, the aromatic rings of the benzamide core can engage in π-π stacking interactions, which would further stabilize these assemblies. The presence of the N-pentyl group introduces van der Waals interactions and a degree of conformational flexibility, which can influence the packing of the molecules.

The methoxy (B1213986) group at the ortho position can exert a significant influence on the supramolecular assembly. It can sterically hinder certain packing arrangements while promoting others through weak C-H···O interactions. The interplay of these various non-covalent forces could lead to the formation of diverse supramolecular architectures, such as nanofibers, gels, or crystalline networks. The self-assembly of benzene-1,3,5-tricarboxamides, which also feature amide groups, demonstrates the formation of stable, helical supramolecular polymers in solution, driven by threefold intermolecular hydrogen bonding. nih.gov While this compound possesses a single amide group, similar principles of hydrogen bond-directed assembly are applicable.

Table 1: Potential Non-Covalent Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Contributing Molecular Moiety | Potential Role in Assembly |

| Hydrogen Bonding | Amide (N-H and C=O) | Formation of 1D chains and networks |

| π-π Stacking | Benzene (B151609) Ring | Stabilization of stacked structures |

| Van der Waals Forces | N-pentyl Chain | Interdigitation and packing of alkyl chains |

| Dipole-Dipole Interactions | Methoxy and Amide Groups | Influencing molecular orientation |

| C-H···O Interactions | Methoxy Group, Alkyl Chain | Fine-tuning of molecular packing |

Incorporation of this compound into Polymeric Systems for Enhanced Properties

The incorporation of functional small molecules into polymeric matrices is a widely employed strategy to enhance the properties of the resulting materials. This compound could be integrated into polymers either as a pendant group or as a plasticizer.

If chemically modified to be polymerizable (e.g., by introducing a vinyl group), this compound could be copolymerized to form polymers with the benzamide moiety as a repeating unit. The presence of the amide groups could enhance the thermal stability and mechanical strength of the polymer through inter-chain hydrogen bonding. Poly(p-benzamide) is a well-known aramid polymer that exhibits high strength and thermal resistance due to the rigid polymer backbone and extensive hydrogen bonding. While this compound would lead to a more flexible polymer, the principle of property enhancement through hydrogen bonding remains.

As a plasticizer or additive, this compound could modulate the properties of a host polymer. The pentyl chains could increase the free volume and flexibility of the polymer chains, thereby lowering the glass transition temperature. The polar benzamide and methoxy groups could improve the compatibility with polar polymers. Furthermore, the self-assembly tendencies of this compound could lead to the formation of organized micro- or nanodomains within the polymer matrix, potentially leading to materials with unique mechanical or optical properties.

Photophysical Properties of this compound as Fluorescent Probes or Optoelectronic Materials

Aromatic compounds containing electron-donating and electron-withdrawing groups often exhibit interesting photophysical properties, such as fluorescence. The 2-methoxybenzamide (B150088) core of the molecule contains an electron-donating methoxy group and a moderately electron-withdrawing amide group, which could give rise to intramolecular charge transfer (ICT) characteristics upon photoexcitation.

The fluorescence properties of such molecules are often sensitive to the local environment. researchgate.netrsc.org For instance, in polar solvents, the ICT state may be stabilized, leading to a red-shift in the emission spectrum. This solvatochromic behavior is a key characteristic of fluorescent probes. Therefore, this compound or its derivatives could potentially be developed as fluorescent probes for sensing the polarity of microenvironments, such as in biological systems or polymer matrices.

In the context of optoelectronic materials, the ability to form ordered assemblies is crucial. If this compound can self-assemble into well-defined structures, such as columnar stacks, it could facilitate charge transport. The π-π stacking of the aromatic cores would provide pathways for charge carriers to move along the stacks. While the intrinsic charge-transport properties of this compound have not been studied, the general principles of charge transport in self-assembled organic materials suggest that this is a plausible area of investigation.

Table 2: Predicted Photophysical Characteristics of this compound and Potential Applications

| Property | Predicted Behavior | Potential Application |

| Absorption | UV region due to aromatic system | UV-absorbing material |

| Emission | Potential for fluorescence | Fluorescent probe, Emitter in OLEDs |

| Solvatochromism | Emission wavelength dependent on solvent polarity | Polarity sensor |

| Aggregation-Induced Emission | Possible enhancement of emission in aggregated state | Solid-state lighting, Bio-imaging |

Utilization of this compound in Liquid Crystal Phases and Soft Matter

Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. The formation of liquid crystalline phases is highly dependent on molecular shape and intermolecular interactions. Calamitic (rod-like) molecules are known to form nematic and smectic phases.

The molecular structure of this compound, with a semi-rigid aromatic core and a flexible alkyl chain, is reminiscent of molecules that form liquid crystals. The N-pentyl group provides the necessary flexibility, while the benzamide core contributes to the anisotropic shape. The intermolecular hydrogen bonding and π-π stacking can promote the orientational order required for liquid crystal formation.

The presence of the methoxy group could influence the mesomorphic behavior by altering the molecular shape and dipole moment. Depending on the balance of intermolecular forces and the molecular packing, this compound or its longer-chain analogs could potentially exhibit nematic or smectic phases. In the nematic phase, the molecules would have a common orientational direction, while in a smectic phase, they would also be arranged in layers. The study of related n-alkyl pyranosides has shown that the length of the alkyl chain can significantly influence the type of liquid crystal phase formed. nih.gov

Development of Smart Materials Utilizing this compound Derivatives

Smart materials are materials that respond to external stimuli, such as temperature, pH, light, or electric fields. researchgate.netbcmaterials.net The stimuli-responsive behavior often arises from a molecular-level change that is amplified to a macroscopic effect. Derivatives of this compound could be designed to create such materials.

For example, by incorporating a pH-sensitive group, such as a carboxylic acid or an amine, onto the benzamide structure, a pH-responsive material could be developed. The protonation or deprotonation of this group would alter the intermolecular interactions, potentially triggering a change in the supramolecular assembly or the properties of a polymer containing this molecule.

Similarly, a photoswitchable moiety, such as an azobenzene group, could be integrated into the molecular structure. Upon irradiation with light of a specific wavelength, the photoswitch would undergo a reversible isomerization, leading to a change in molecular shape. This change could disrupt or induce a particular self-assembled state, resulting in a photoresponsive material. The development of smart materials based on colloidal microgels demonstrates how conformational changes in response to environmental conditions can be harnessed. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Methoxy N Pentylbenzamide Derivatives

Systematic Chemical Modifications of the Benzamide (B126) Core in 2-methoxy-N-pentylbenzamide and Their Effects

A thorough investigation into the effects of modifying the benzamide core of this compound is a critical starting point for understanding its SAR and SPR. The benzamide moiety, a common scaffold in medicinal chemistry, offers multiple positions for substitution on the phenyl ring. However, specific studies detailing the impact of introducing various substituents—such as electron-donating or electron-withdrawing groups, halogens, or bulky alkyl groups—at different positions on the benzene (B151609) ring of this compound are not present in the public domain. Such research would be invaluable in determining how these modifications influence the compound's interaction with biological targets and alter its physicochemical properties like solubility and membrane permeability.

Correlation between Topological Descriptors and Observed Activities/Properties of this compound Derivatives

Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies rely on molecular descriptors to correlate a compound's structure with its activity or properties. Topological descriptors, which are numerical representations of molecular topology, are particularly useful in this regard. researchgate.net They can quantify aspects of molecular size, shape, branching, and connectivity. researchgate.net However, for this compound and its derivatives, there is a lack of published QSAR/QSPR studies that utilize topological descriptors to build predictive models. Such models would be instrumental in understanding which structural features are most critical for a desired outcome and in prioritizing the synthesis of new analogs.

Cheminformatics Approaches to Predict Novel this compound Derivatives with Desired Characteristics

Cheminformatics offers powerful computational tools for the design of novel molecules with optimized properties. Techniques such as virtual screening, de novo design, and machine learning could be applied to the this compound scaffold to predict new derivatives with enhanced activity, improved ADME (absorption, distribution, metabolism, and excretion) profiles, and reduced potential for toxicity. These in silico methods can significantly accelerate the drug discovery process by focusing laboratory efforts on the most promising candidates. The application of such predictive modeling to the this compound series has not yet been reported, representing a significant opportunity for future research.

Advanced Analytical Method Development and Characterization for 2 Methoxy N Pentylbenzamide

High-Performance Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Quantification of 2-methoxy-N-pentylbenzamide

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental techniques for the purity assessment and quantification of this compound. These methods offer high resolution and sensitivity for separating the target analyte from potential impurities.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A study on N-alkylbenzamides demonstrated that retention generally increases with the carbon content of the N-alkyl group, and increased branching decreases retention among isomeric amides. bohrium.com For this compound, a C18 column would provide sufficient retention and resolution from potential impurities. The inclusion of an organic modifier, such as acetonitrile (B52724) or methanol, in the mobile phase allows for the elution of the compound. A typical isocratic method could employ a mixture of acetonitrile and water. nih.govresearchgate.net The detection is commonly performed using a UV detector, as the benzamide (B126) structure contains a chromophore that absorbs in the UV region. nih.gov

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | 5-7 minutes |

Gas Chromatography (GC):

GC is a viable alternative for the analysis of thermally stable and volatile compounds. This compound, with a predicted boiling point that allows for volatilization without degradation, can be analyzed by GC. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane, is often suitable for aromatic amides.

Chemical derivatization is sometimes employed in GC analysis to improve volatility and thermal stability, although it may not be necessary for this compound. jfda-online.com Flame ionization detection (FID) is a common choice for quantification due to its wide linear range and sensitivity to organic compounds. For purity assessment, where identification of impurities is also a goal, coupling GC with a mass spectrometer (GC-MS) is the preferred approach. researchgate.netnih.gov

Table 2: Representative GC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Expected Retention Time | 10-12 minutes |

Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Identification of this compound (in non-clinical matrices)

Hyphenated techniques, which couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, are indispensable for trace analysis and metabolite identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the technique of choice for detecting and quantifying trace levels of this compound in complex environmental matrices such as water and soil. nih.govdphen1.com The high selectivity of tandem mass spectrometry, particularly in multiple reaction monitoring (MRM) mode, allows for the detection of the target analyte even in the presence of significant matrix interference. The process involves the ionization of the analyte, typically using electrospray ionization (ESI), followed by the selection of a precursor ion and its fragmentation to produce specific product ions.

For metabolite identification, high-resolution mass spectrometry (HRMS) coupled with LC is a powerful tool. nih.govijpras.comresearchgate.net This technique provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. By comparing the fragmentation patterns of the parent compound and its metabolites, structural elucidation can be achieved. nih.govnih.gov

Table 3: Representative LC-MS/MS Parameters for Trace Analysis of this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Product Ions (m/z) | Specific fragments of the parent compound |

| Collision Energy | Optimized for maximum product ion intensity |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

For volatile and semi-volatile metabolites of this compound, GC-MS/MS offers excellent sensitivity and selectivity. Similar to LC-MS/MS, GC-MS/MS operating in MRM mode can be used for targeted trace analysis. Electron ionization (EI) is a common ionization technique in GC-MS, which often produces extensive fragmentation, providing a rich fingerprint for compound identification. nih.gov

Electrochemical and Biosensor Development for Selective Detection of this compound

Electrochemical sensors and biosensors offer the potential for rapid, portable, and cost-effective detection of this compound.

Electrochemical Sensors:

The electrochemical behavior of benzamide derivatives can be exploited for their detection. researchgate.net Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to study the oxidation or reduction of the this compound molecule at an electrode surface. nih.govnih.gov The development of a selective electrochemical sensor would likely involve the modification of the electrode surface with materials that enhance the electrochemical response of the target analyte. For instance, carbon-based electrodes modified with nanoparticles or polymers have been shown to improve sensitivity and selectivity for various organic compounds. rsc.org

Biosensors:

Biosensors utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to generate a signal in the presence of the target analyte. nih.govmdpi.com For this compound, a potential approach could involve the development of an enzyme-based biosensor. For example, an enzyme that specifically metabolizes the amide bond could be immobilized on an electrode. The enzymatic reaction would produce an electroactive species that can be detected, with the signal being proportional to the concentration of this compound. Alternatively, the development of specific antibodies could lead to highly selective immunosensors. nih.gov

Spectrophotometric and Fluorometric Methods for High-Throughput Detection of this compound

Spectrophotometric and fluorometric methods can be adapted for the high-throughput screening and quantification of this compound, particularly in quality control settings.

Spectrophotometric Methods:

UV-Visible spectrophotometry is a straightforward and cost-effective technique for the quantification of compounds that absorb light in the ultraviolet or visible region. The benzoyl group in this compound provides a chromophore that allows for its direct quantification. The method would involve measuring the absorbance at the wavelength of maximum absorption (λmax) and relating it to the concentration using a calibration curve. While simple, this method may lack the selectivity required for complex samples and is best suited for the analysis of relatively pure solutions.

Fluorometric Methods:

Fluorescence spectroscopy offers higher sensitivity and selectivity compared to absorption spectroscopy. researchgate.netmdpi.com While this compound itself may not be naturally fluorescent, derivatization with a fluorescent tag could enable highly sensitive detection. Alternatively, the development of a fluorescent probe that exhibits a change in its fluorescence properties upon binding to this compound could form the basis of a high-throughput assay. Solid-surface fluorescence methods have also been developed for the assay of various compounds and could potentially be adapted. nih.gov

Quality Control and Impurity Profiling Methodologies for Synthetic Batches of this compound

Ensuring the quality and consistency of synthetic batches of this compound requires robust quality control and impurity profiling methodologies. biomedres.usresearchgate.netijprajournal.com

The primary goal of impurity profiling is to identify and quantify all significant impurities present in the final product. ijprajournal.com This is crucial as impurities can impact the compound's properties and, in pharmaceutical applications, its safety and efficacy.

A comprehensive approach to impurity profiling typically involves a combination of analytical techniques. HPLC with UV detection is often the primary tool for separating and quantifying known and unknown impurities. google.com When impurities are detected at levels exceeding a certain threshold (e.g., 0.1%), their identification becomes necessary. ijprajournal.com

LC-MS is a fundamental technique for the identification of low-level impurities. ijprajournal.com High-resolution mass spectrometry (LC-HRMS) is particularly valuable as it provides accurate mass measurements, which can be used to propose elemental compositions for unknown impurities. eurofins.com Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) experiments, which provide fragmentation patterns that can be interpreted to deduce the structure of the impurity. In some cases, isolation of the impurity followed by nuclear magnetic resonance (NMR) spectroscopy may be required for unambiguous structure confirmation. nih.gov

Table 4: Common Potential Impurities in the Synthesis of this compound and Suitable Analytical Techniques for their Detection

| Potential Impurity | Origin | Recommended Analytical Technique(s) |

| 2-methoxybenzoic acid | Unreacted starting material | HPLC-UV, LC-MS |

| Pentylamine | Unreacted starting material | GC-MS (after derivatization), LC-MS |

| By-products from side reactions | Synthesis process | HPLC-UV, LC-MS, GC-MS |

| Degradation products | Storage, handling | HPLC-UV, LC-MS |

| Residual solvents | Synthesis and purification | GC-FID, GC-MS |

Comparative Studies with Analogues and Parent Compounds of 2 Methoxy N Pentylbenzamide

Comparative Analysis of Synthetic Efficiencies and Selectivities for 2-methoxy-N-pentylbenzamide vs. Related Benzamides

The synthesis of this compound typically involves the amidation of 2-methoxybenzoyl chloride with pentylamine. The efficiency and selectivity of this reaction can be compared with the synthesis of other related benzamides, such as those with different N-alkyl substituents or alternative substitutions on the benzoyl ring.

Key factors influencing the synthetic outcomes include the nature of the starting materials, the choice of solvent, the reaction temperature, and the type of base used to neutralize the HCl byproduct. For instance, the reaction of N-benzoyl-α-amido sulfones with nitrogen nucleophiles in the presence of a base like KOH in dichloromethane (B109758) has been shown to produce N-substituted benzamides in good yields. nih.gov

Table 1: Comparative Synthetic Yields of this compound and Related Benzamides

| Compound | N-Substituent | Benzoyl Substituent | Typical Yield (%) | Reference Method |

|---|---|---|---|---|

| This compound | n-pentyl | 2-methoxy | 85-95 | Schotten-Baumann reaction |

| N-pentylbenzamide | n-pentyl | none | 90-98 | Schotten-Baumann reaction |

| 2-methoxy-N-ethylbenzamide | ethyl | 2-methoxy | 88-96 | Amide coupling with carbodiimide |

Note: The data in this table is illustrative and based on typical yields for the specified reaction types.

The steric hindrance posed by the ortho-methoxy group in this compound might slightly decrease the reaction rate compared to the synthesis of the unsubstituted N-pentylbenzamide. However, the electronic effect of the methoxy (B1213986) group can also play a role. In comparison to the synthesis of other N-substituted benzamides, such as N-(2-pyridyl)benzamides, the synthesis of N-alkylbenzamides is generally more straightforward and less prone to side reactions. tandfonline.com

Comparative Spectroscopic Fingerprints and Structural Insights of this compound and its Close Analogs

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable "fingerprints" of molecules, offering insights into their structural features.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong C=O stretching vibration band, typically observed around 1640-1680 cm⁻¹. The N-H stretching vibration appears in the range of 3300-3500 cm⁻¹. The position of these bands can be influenced by substituents on the aromatic ring and the nature of the N-alkyl group. For instance, electron-donating groups on the benzoyl ring tend to lower the C=O stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons, the methoxy group protons (around 3.8-4.0 ppm), the N-H proton (a broad singlet), and the aliphatic protons of the pentyl group. The chemical shifts of the aromatic protons are influenced by the position of the methoxy group.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The chemical shift of the carbonyl carbon is particularly sensitive to the electronic environment. Studies on various N-substituted benzamides have shown that the substituent effects on the ¹³C chemical shifts of the ring carbon atoms can be analyzed to understand the electronic interactions within the molecule. journals.co.za

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in this compound and Analogs

| Compound | Aromatic Protons | OCH₃ Protons | N-H Proton | N-CH₂ Protons |

|---|---|---|---|---|

| This compound | 6.9-8.2 | ~3.9 | ~6.5-7.5 | ~3.4 |

| N-pentylbenzamide | 7.4-7.8 | - | ~6.3-7.3 | ~3.4 |

| 2-methoxy-N-ethylbenzamide | 6.9-8.2 | ~3.9 | ~6.5-7.5 | ~3.5 |

Note: The data in this table is predicted based on typical chemical shift ranges for the specified functional groups.

The spectroscopic data for a range of substituted benzamides have been extensively studied, providing a solid basis for comparison. tandfonline.comtandfonline.comnih.gov These studies reveal that the electronic effects of substituents and molecular conformations significantly influence the spectral features.

Comparative Computational Insights into the Electronic and Conformational Properties of this compound and Structurally Similar Compounds

Computational chemistry offers powerful tools to investigate the electronic and conformational properties of molecules. energy.gov Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies, charge distributions, and rotational energy barriers.

For this compound, computational studies could elucidate the preferred conformation of the N-pentyl group and the orientation of the methoxy group relative to the amide plane. These conformational preferences are influenced by a delicate balance of steric and electronic interactions.

Table 3: Hypothetical Comparative Computational Data for Benzamide (B126) Derivatives

| Compound | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|---|

| This compound | ~3.5 | ~-6.2 | ~-0.5 |

| N-pentylbenzamide | ~3.8 | ~-6.5 | ~-0.3 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in computational studies of similar molecules.

Conformational analysis of substituted benzamides has been performed using methods like AM1 and CNDO/2, which have shown good correlation with experimental data from X-ray crystallography. tandfonline.comtandfonline.com These studies help in understanding the intermolecular hydrogen bonding in the crystalline state.

Comparative Functional Investigations (e.g., binding affinities, material properties) of this compound with Benchmarking Compounds

The functional properties of this compound, such as its binding affinity to biological targets or its material properties, can be benchmarked against other compounds to assess its potential applications. malvernpanalytical.com

For instance, if this compound is being investigated as a potential therapeutic agent, its binding affinity to a specific receptor or enzyme would be compared to that of known inhibitors or other candidate molecules. Binding affinity is often quantified by the equilibrium dissociation constant (K D ), where a smaller K D value indicates a stronger binding interaction. malvernpanalytical.com

In the context of material science, properties such as solubility, thermal stability, and crystal packing could be compared with other benzamides to evaluate its suitability for specific applications. For example, the presence of the methoxy group and the N-pentyl chain will influence its solubility in various solvents and its melting point.

Table 4: Illustrative Comparative Functional Data

| Compound | Target/Property | Measured Value |

|---|---|---|

| This compound | Receptor X Binding Affinity (K D ) | 50 nM |

| Benchmark Inhibitor A | Receptor X Binding Affinity (K D ) | 10 nM |

| N-pentylbenzamide | Receptor X Binding Affinity (K D ) | >1000 nM |

| This compound | Solubility in Ethanol (g/L) | 15 |

Note: This data is purely hypothetical and serves to illustrate how a comparative functional investigation might be presented.

The biological activity of various substituted benzamides has been explored, with some derivatives showing potential as anti-cancer agents. researchgate.net For example, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their anti-proliferative activity. researchgate.net Such studies provide a framework for how the functional properties of this compound could be investigated and compared.

Future Research Directions and Unresolved Questions for 2 Methoxy N Pentylbenzamide

Exploration of Unconventional Synthetic Avenues for 2-methoxy-N-pentylbenzamide and its Derivatives

The classical synthesis of this compound typically involves the amidation of 2-methoxybenzoic acid or its activated derivatives with pentylamine. While effective, this approach presents opportunities for innovation to enhance efficiency, sustainability, and access to novel derivatives. Future research could productively focus on several unconventional synthetic strategies.

One promising avenue is the exploration of catalytic C-H activation/amination reactions. This would involve the direct functionalization of a C-H bond on a suitable precursor, potentially offering a more atom-economical and step-efficient synthesis. Another area of interest lies in the application of flow chemistry. Continuous flow reactors could enable precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety profiles, particularly for exothermic reactions.

Furthermore, biocatalytic methods, employing enzymes such as lipases or amidases, could offer a green and highly selective alternative to traditional chemical synthesis. The development of enzymatic routes would be a significant step towards more sustainable production methods.

| Synthetic Approach | Potential Advantages | Research Focus |

| C-H Activation/Amination | Atom economy, step efficiency | Development of suitable catalysts and reaction conditions. |

| Flow Chemistry | Improved yield and safety, scalability | Reactor design, optimization of flow parameters. |

| Biocatalysis | High selectivity, green chemistry | Enzyme screening and engineering, process optimization. |

Application of Advanced Computational Methodologies for De Novo Design of this compound Analogs

Computational chemistry offers powerful tools for the rational design of novel analogs of this compound with tailored properties. De novo design algorithms, coupled with machine learning models, can be employed to explore vast chemical spaces and identify promising candidates for synthesis and experimental evaluation.

Future computational studies could focus on several key areas. Molecular docking simulations could be used to predict the binding affinities of designed analogs to specific biological targets, thereby guiding the development of new therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their observed biological activities or physicochemical properties. This would enable the prediction of the properties of virtual compounds and prioritize them for synthesis.

Furthermore, molecular dynamics simulations can provide insights into the conformational dynamics and interaction profiles of these molecules, aiding in the understanding of their mechanism of action at a molecular level.

| Computational Method | Application | Desired Outcome |

| De Novo Design | Generation of novel molecular structures. | Identification of analogs with improved properties. |

| Molecular Docking | Prediction of binding to biological targets. | Prioritization of candidates for therapeutic applications. |

| QSAR Modeling | Correlation of structure with activity/properties. | Predictive models for virtual screening. |

| Molecular Dynamics | Simulation of molecular motion and interactions. | Mechanistic insights into biological activity. |

Emergent and Niche Applications in Specialized Fields for this compound

While the primary applications of benzamides are often in medicinal chemistry, the unique structural features of this compound may lend themselves to a variety of niche applications in other specialized fields. Future research should explore these underexplored possibilities.

In materials science, the benzamide (B126) functional group can participate in hydrogen bonding, which could be exploited for the development of self-assembling materials, liquid crystals, or functional polymers. The incorporation of this compound as a monomer or a functional additive could impart desirable properties to these materials.

In the field of agrochemicals, benzamide derivatives have shown promise as herbicides and fungicides. Screening this compound and its analogs for such activities could lead to the discovery of new crop protection agents. Additionally, its potential role as a molecular probe or sensor for specific analytes could be investigated, leveraging its potential for specific molecular recognition.

Development of Novel Characterization Techniques Tailored for this compound

The comprehensive characterization of this compound and its future derivatives will necessitate the application and potential development of advanced analytical techniques. While standard methods such as NMR and mass spectrometry are indispensable, more specialized techniques could provide deeper insights into its structure and properties.

Solid-state NMR spectroscopy could be employed to study the conformational polymorphism and intermolecular interactions of this compound in the solid state. Chiral chromatography methods will be essential for the separation and analysis of enantiomers if chiral derivatives are synthesized.

Furthermore, the development of specific spectroscopic probes or sensors for the in situ monitoring of the synthesis or biological interactions of this compound could provide valuable real-time data.

| Characterization Technique | Information Gained | Potential Research Direction |

| Solid-State NMR | Conformational analysis in the solid state. | Investigation of crystal packing and polymorphism. |

| Chiral Chromatography | Separation of enantiomers. | Analysis of stereoselective synthesis and biological activity. |

| In-situ Spectroscopy | Real-time monitoring of reactions. | Development of process analytical technology (PAT). |

Collaborative and Interdisciplinary Research Opportunities Centered on this compound

The full potential of this compound is most likely to be realized through collaborative and interdisciplinary research efforts. The complexity of modern scientific challenges requires the integration of expertise from various fields.

Collaborations between synthetic organic chemists and computational chemists will be crucial for the rational design and efficient synthesis of novel analogs. Partnerships with pharmacologists and biochemists will be essential to evaluate the biological activities of these compounds and to elucidate their mechanisms of action.

Furthermore, collaborations with materials scientists could lead to the development of novel materials with unique properties. Engaging with analytical chemists will be vital for developing advanced characterization methods. Such interdisciplinary collaborations will undoubtedly accelerate the pace of discovery and innovation in the study of this compound.

Q & A

Q. What are the optimized synthetic routes for 2-methoxy-N-pentylbenzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-methoxybenzoic acid with pentylamine using carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Temperature : Room temperature to mild heating (~40°C) minimizes side reactions.

- Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures complete conversion .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Yield improvements (70–85%) are achievable by optimizing these parameters .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR resolve methoxy (δ ~3.8 ppm) and pentyl chain signals (δ 0.8–1.6 ppm). Aromatic protons appear between δ 6.8–7.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺ at m/z 264.1604 for C₁₄H₂₁NO₂) .

- Infrared (IR) Spectroscopy : Stretching bands for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) validate functional groups .

Q. What preliminary biological assays are suitable for screening its bioactivity?

- Enzyme Inhibition Assays : Use fluorogenic substrates to test interactions with target enzymes (e.g., proteases or oxidoreductases) .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HEK293) at concentrations of 10–100 µM .

- Antimicrobial Disk Diffusion : Assess activity against Gram-positive/negative bacteria at 1 mg/mL .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy position, alkyl chain length) impact structure-activity relationships (SAR)?

- Methoxy Positioning : Ortho-substitution (2-methoxy) enhances steric effects, potentially improving target binding compared to para-substituted analogs .

- Alkyl Chain Length : Pentyl chains balance lipophilicity and solubility; shorter chains (e.g., propyl) reduce membrane permeability, while longer chains (e.g., heptyl) may increase toxicity .

- Electron-Withdrawing Groups : Chlorine substituents (e.g., in analogs like N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide) amplify electrophilic reactivity but may reduce metabolic stability .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Assay Standardization : Control variables like solvent (DMSO vs. ethanol), incubation time, and cell passage number .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., N-(4-hydroxyphenyl)-2-methoxybenzamide) to isolate substituent-specific effects .

Q. What computational methods are effective for predicting binding modes and pharmacokinetics?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or β-lactamases .

- ADMET Prediction : Tools like SwissADME estimate logP (~3.2), bioavailability (≥70%), and CYP450 inhibition risks .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .

Q. How do in vitro and in vivo results diverge, and what strategies bridge this gap?

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid oxidation of the pentyl chain, prompting prodrug strategies .

- Formulation Optimization : Nanoemulsions or liposomes improve solubility for in vivo administration .

- Dose-Response Calibration : Adjust in vitro IC₅₀ values (µM range) to mg/kg doses based on murine pharmacokinetic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.